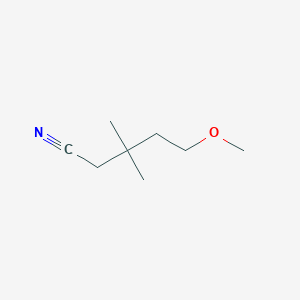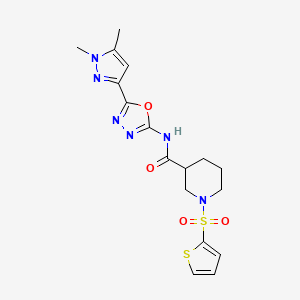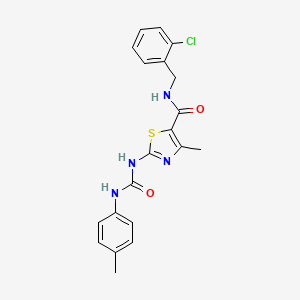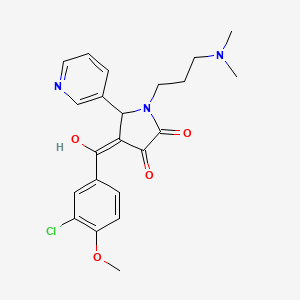
1-(1-Propylpiperidin-3-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-(1-Propylpiperidin-3-yl)ethan-1-ol” is a chemical compound with the molecular formula C10H21NO . It has a molecular weight of 171.28 . This compound is intended for research use only.
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H21NO/c1-3-6-11-7-4-5-10(8-11)9(2)12/h9-10,12H,3-8H2,1-2H3 . This code provides a specific description of the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, alcohols like this compound generally undergo reactions such as dehydration to form alkenes . The exact reactions would depend on the conditions and reagents used.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . Other physical and chemical properties such as boiling point and specific gravity are not provided in the sources.Scientific Research Applications
Synthesis and Properties of Ionic Liquids
1-(1-Propylpiperidin-3-yl)ethan-1-ol has potential applications in the synthesis of ionic liquids with unique properties. For instance, compounds with nitrogenous centers, similar in structure to this compound, have been synthesized for creating hydroxylic ionic liquids. These ionic liquids are characterized by their low glass transition temperatures and high conductivity, making them suitable for various applications in green chemistry and electrochemistry (Shevchenko et al., 2017).
Molecular Assembly and Supramolecular Chemistry
Research has explored the assembly of alkynol complexes, which are structurally related to this compound, in the context of transition metal complexes. These studies have focused on understanding the intermolecular interactions and hydrogen-bonding patterns, which are crucial for designing materials with specific properties and applications in nanotechnology and molecular electronics (Braga et al., 1997).
Phase Equilibrium in Binary Systems
The compound's analogs have been studied in the context of liquid-liquid phase equilibrium with alcohols, offering insights into the solubility and interaction parameters that are essential for the design of separation processes and the synthesis of compounds with tailored solubility profiles (Paduszyński et al., 2011).
Synthetic Organic Chemistry
This compound and its derivatives can serve as building blocks in synthetic organic chemistry for constructing complex molecules. For example, novel synthetic pathways have been developed using structurally related compounds for creating heteroaryl-ethanones, which are valuable intermediates in the synthesis of pharmaceuticals and biologically active molecules (Merkul et al., 2006).
Environmental Chemistry
The compound's structural analogs have been used in environmentally benign oxidation systems, demonstrating potential applications in green chemistry for the oxidation of alcohols to carbonyl compounds. Such processes are important for the synthesis of fine chemicals and pharmaceuticals with minimal environmental impact (Li & Zhang, 2009).
Properties
IUPAC Name |
1-(1-propylpiperidin-3-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-3-6-11-7-4-5-10(8-11)9(2)12/h9-10,12H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDWRCNCPOBBLRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC(C1)C(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-[(2-Methylpropan-2-yl)oxycarbonylamino]-5H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B2863727.png)


![3-(3-Chloro-4-methylphenyl)-6-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2863732.png)
![N-[(1-Pyridazin-3-ylpiperidin-4-yl)methyl]propan-2-amine;hydrobromide](/img/structure/B2863734.png)

![6-Methoxy-N-[4-(4-methoxypiperidin-1-YL)phenyl]-1H-indole-2-carboxamide](/img/structure/B2863739.png)

![1-(4-oxo-7-(p-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-(pyridin-2-yl)ethyl)piperidine-3-carboxamide](/img/structure/B2863743.png)
![2-(Trifluoromethyl)-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine;hydrochloride](/img/structure/B2863744.png)
![Methyl 3-[(2-bromophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2863745.png)

![N-[(4-chlorophenyl)methyl]-4-hydroxy-2-oxo-1-prop-2-enyl-3-quinolinecarboxamide](/img/structure/B2863747.png)

